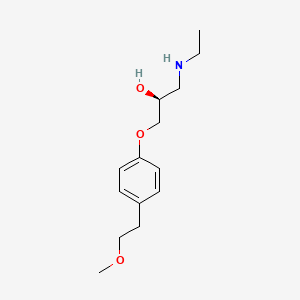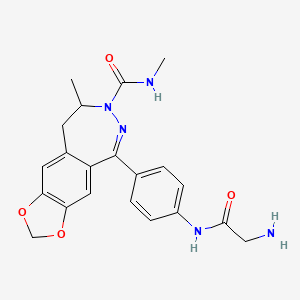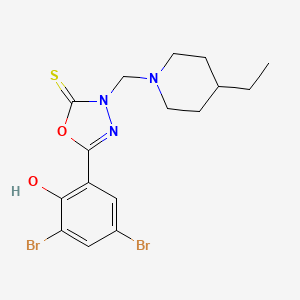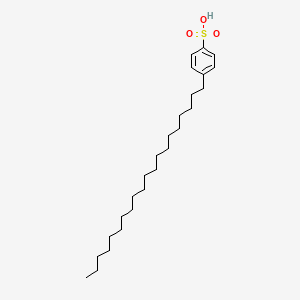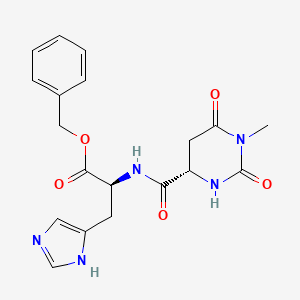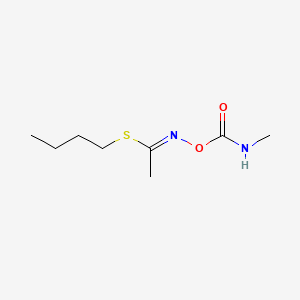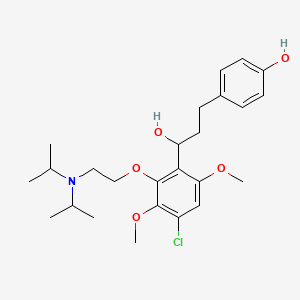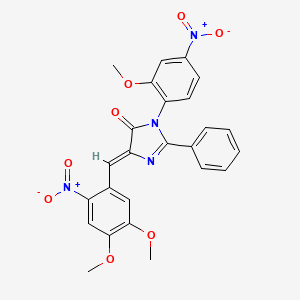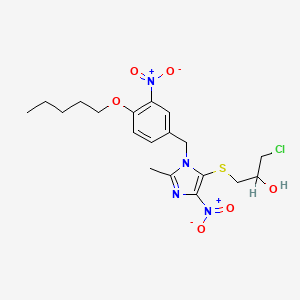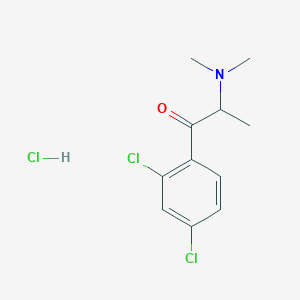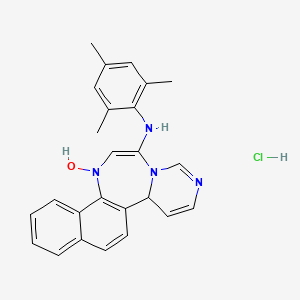
Naphtho(2,1-f)pyrimido(1,6-d)(1,4)diazepin-1(11H)-one, 12,13-dihydro-3-((2,4,6-trimethylphenyl)amino)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho(2,1-f)pyrimido(1,6-d)(1,4)diazepin-1(11H)-one, 12,13-dihydro-3-((2,4,6-trimethylphenyl)amino)-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their multi-ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,1-f)pyrimido(1,6-d)(1,4)diazepin-1(11H)-one, 12,13-dihydro-3-((2,4,6-trimethylphenyl)amino)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the naphtho-pyrimidine core, followed by the introduction of the diazepinone ring and the trimethylphenylamino group. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Naphtho(2,1-f)pyrimido(1,6-d)(1,4)diazepin-1(11H)-one, 12,13-dihydro-3-((2,4,6-trimethylphenyl)amino)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, such as cancer or infectious diseases.
Industry
In industry, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Naphtho(2,1-f)pyrimido(1,6-d)(1,4)diazepin-1(11H)-one, 12,13-dihydro-3-((2,4,6-trimethylphenyl)amino)-, monohydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic compounds with multi-ring structures and nitrogen atoms. Examples include:
- Benzodiazepines
- Quinazolines
- Pyrimidines
Uniqueness
What sets Naphtho(2,1-f)pyrimido(1,6-d)(1,4)diazepin-1(11H)-one, 12,13-dihydro-3-((2,4,6-trimethylphenyl)amino)-, monohydrochloride apart is its specific ring structure and functional groups, which confer unique chemical and biological properties. These properties may make it more effective or selective in certain applications compared to similar compounds.
特性
CAS番号 |
108445-48-3 |
|---|---|
分子式 |
C25H25ClN4O |
分子量 |
432.9 g/mol |
IUPAC名 |
10-hydroxy-N-(2,4,6-trimethylphenyl)-5,7,10-triazatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),3,5,8,12,14,16,18-octaen-8-amine;hydrochloride |
InChI |
InChI=1S/C25H24N4O.ClH/c1-16-12-17(2)24(18(3)13-16)27-23-14-29(30)25-20-7-5-4-6-19(20)8-9-21(25)22-10-11-26-15-28(22)23;/h4-15,22,27,30H,1-3H3;1H |
InChIキー |
KNWHRUPBNYXOKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC2=CN(C3=C(C=CC4=CC=CC=C43)C5N2C=NC=C5)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


